

A Comparative Crystallographic Analysis of Substituted Pyridine Carboxamides

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Compound of Interest

Compound Name: 3-Chloropyridine-2-carboxamide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystal structures of two substituted pyridine carboxamides: N-(4-fluorophenyl)pyridine-2-carboxamide and N-(4-nitrophenyl)pyridine-2-carboxamide. The supporting experimental data and detailed protocols offer insights into the solid-state properties of these compounds, which are crucial for drug design and development.

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. In the realm of medicinal chemistry, pyridine carboxamides are a significant class of compounds with a wide range of biological activities. The substitution on the pyridine or the carboxamide moiety can profoundly influence their molecular conformation and intermolecular interactions, thereby affecting their efficacy and formulation characteristics.

This guide focuses on a comparative analysis of the single-crystal X-ray diffraction data for N-(4-fluorophenyl)pyridine-2-carboxamide (Compound I) and N-(4-nitrophenyl)pyridine-2-carboxamide (Compound II). The data reveals key differences in their crystal packing and hydrogen bonding patterns, arising from the distinct electronic nature of the fluoro and nitro substituents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, providing a direct comparison of their solid-state structures.

Parameter	N-(4-fluorophenyl)pyridine-2-carboxamide (I)	N-(4-nitrophenyl)pyridine-2-carboxamide (II)
Chemical Formula	C ₁₂ H ₉ FN ₂ O	C ₁₂ H ₉ N ₃ O ₃
Formula Weight	216.22	243.22
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	11.2359 (3)	11.6026 (4)
b (Å)	5.9234 (2)	11.2335 (4)
c (Å)	15.6596 (5)	8.3242 (3)
α (°)	90	90
β (°)	108.835 (1)	108.204 (1)
γ (°)	90	90
Volume (Å ³)	985.94 (5)	1029.35 (6)
Z	4	4
Temperature (K)	100 (2)	100 (2)
Radiation (Å)	Mo Kα (λ = 0.71073)	Mo Kα (λ = 0.71073)
Reflections collected	9015	9467
Independent reflections	2253	2351
R-int	0.024	0.024
Final R indices [I>2σ(I)]	R1 = 0.041, wR2 = 0.108	R1 = 0.041, wR2 = 0.106

Experimental Protocols

Synthesis and Crystallization

The synthesis of both compounds was achieved by reacting 2-pyridinecarbonyl chloride with the corresponding substituted aniline in the presence of a base.

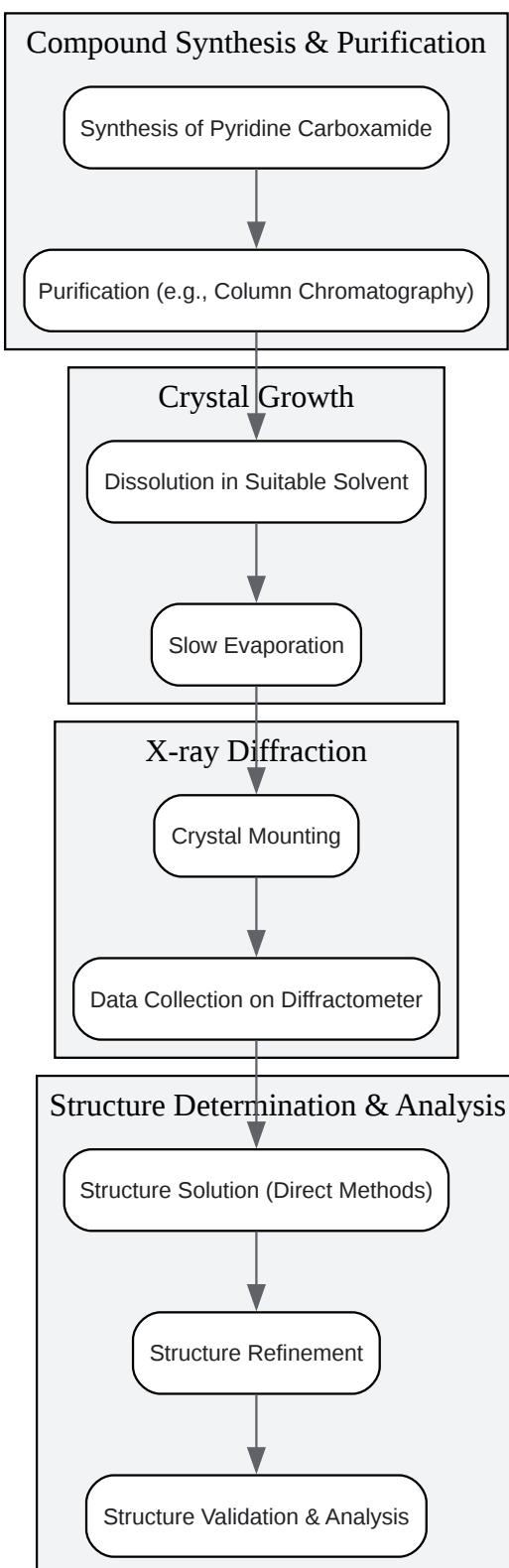
- N-(4-fluorophenyl)pyridine-2-carboxamide (I): Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of dichloromethane and n-hexane.
- N-(4-nitrophenyl)pyridine-2-carboxamide (II): Single crystals were obtained by slow evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer at a temperature of 100 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules, from synthesis to final structure analysis.



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General workflow for small molecule X-ray crystallography.

Structural Insights and Comparison

The crystal structures of N-(4-fluorophenyl)pyridine-2-carboxamide (I) and N-(4-nitrophenyl)pyridine-2-carboxamide (II) reveal distinct intermolecular interaction patterns that govern their packing in the solid state.[\[1\]](#)[\[2\]](#)

In Compound I, the molecules are linked by unconventional C—H…O and C—H…F hydrogen bonds, forming a two-dimensional network.[\[1\]](#)[\[2\]](#) Additionally, well-defined π -stacking interactions between the pyridine rings contribute to the stability of the crystal lattice in the third dimension.[\[1\]](#)[\[2\]](#)

Conversely, the conformation of Compound II is more planar than that of Compound I.[\[1\]](#)[\[2\]](#) Its crystal structure is dominated by one-dimensional C—H…O hydrogen bonds, which lead to a stepped or staircase-like arrangement of loosely π -stacked molecules.[\[1\]](#)[\[2\]](#) The π -stacking in Compound II involves inversion-related pairs with alternating interplanar separations of 3.439 (1) and 3.476 (1) Å.[\[1\]](#)[\[2\]](#)

These structural differences highlight the significant role of the para-substituent on the phenyl ring in directing the supramolecular assembly of these pyridine carboxamides. The less-polar fluorine atom in Compound I allows for a more diverse range of weak hydrogen bonds and prominent π -stacking, whereas the strongly electron-withdrawing nitro group in Compound II leads to a more planar molecular conformation and a different hydrogen bonding and packing motif.

This comparative analysis underscores the importance of detailed crystallographic studies in understanding the structure-property relationships of pharmaceutical compounds. For researchers in drug development, such insights are invaluable for predicting and controlling the solid-state behavior of active pharmaceutical ingredients.

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